3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one
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Overview
Description
3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by its unique structure, which includes two propyl groups and a butyl chain linking two quinazolinone moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-propyl-4(3H)-quinazolinone with a suitable butylating agent under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, including microwave-assisted synthesis and solvent-free conditions to enhance reaction rates and yields. The use of continuous flow reactors can also be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can produce partially or fully reduced quinazoline compounds.
Scientific Research Applications
3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinazoline core.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-propylquinazolin-3-yl derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide: A related compound with a similar quinazoline structure but different substituents.
Uniqueness
3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two propyl groups and a butyl chain linking two quinazolinone moieties differentiates it from other quinazoline derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C26H30N4O2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[4-(4-oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one |
InChI |
InChI=1S/C26H30N4O2/c1-3-11-23-27-21-15-7-5-13-19(21)25(31)29(23)17-9-10-18-30-24(12-4-2)28-22-16-8-6-14-20(22)26(30)32/h5-8,13-16H,3-4,9-12,17-18H2,1-2H3 |
InChI Key |
IOJCPNGVFRMCAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CCCCN3C(=NC4=CC=CC=C4C3=O)CCC |
Origin of Product |
United States |
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